
(4,4-dimethyl-1,1-dioxo-1λ6-thia-2-aza-5-azanidacyclopent-2-yl)-triphenylphosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4-dimethyl-1,1-dioxo-1λ6-thia-2-aza-5-azanidacyclopent-2-yl)-triphenylphosphanium is a complex organophosphorus compound This compound is notable for its unique structure, which includes a phosphorus atom bonded to a triphenyl group and a heterocyclic ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-dimethyl-1,1-dioxo-1λ6-thia-2-aza-5-azanidacyclopent-2-yl)-triphenylphosphanium typically involves the reaction of triphenylphosphine with a suitable precursor containing the heterocyclic ring. One common method includes the use of 4,4-dimethyl-1,1-dioxo-1λ6-thia-2-aza-5-azanidacyclopent-2-yl chloride as a starting material, which reacts with triphenylphosphine under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization, chromatography, and distillation may be employed to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
(4,4-dimethyl-1,1-dioxo-1λ6-thia-2-aza-5-azanidacyclopent-2-yl)-triphenylphosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (4,4-dimethyl-1,1-dioxo-1λ6-thia-2-aza-5-azanidacyclopent-2-yl)-triphenylphosphanium is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool for researchers developing new synthetic methodologies.
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use as a scaffold for drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry
In industry, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it suitable for applications where traditional compounds may not be effective.
Mechanism of Action
The mechanism by which (4,4-dimethyl-1,1-dioxo-1λ6-thia-2-aza-5-azanidacyclopent-2-yl)-triphenylphosphanium exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electronic and steric properties of its functional groups. In biological systems, it may interact with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
(4,4-dimethyl-1,1-dioxo-1λ6-thiomorpholin-4-yl)methyl-2-methylthieno[2,3-d]pyrimidine: This compound shares a similar sulfur-containing heterocyclic ring but differs in its overall structure and functional groups.
4-amino-2,3-dihydro-1λ6-isothiazole-1,1-dioxides: These compounds also contain sulfur and nitrogen atoms in a heterocyclic ring but have different substituents and reactivity.
Uniqueness
What sets (4,4-dimethyl-1,1-dioxo-1λ6-thia-2-aza-5-azanidacyclopent-2-yl)-triphenylphosphanium apart is its combination of a triphenylphosphine moiety with a sulfur- and nitrogen-containing heterocyclic ring. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H23N2O2PS |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(4,4-dimethyl-1,1-dioxo-1λ6-thia-2-aza-5-azanidacyclopent-2-yl)-triphenylphosphanium |
InChI |
InChI=1S/C22H23N2O2PS/c1-22(2)18-24(28(25,26)23-22)27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,18H2,1-2H3 |
InChI Key |
SLLNLUKIISRUKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(S(=O)(=O)[N-]1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[3.1.1]hept-2-ene-2-propanal, alpha,alpha,6,6-tetramethyl-](/img/structure/B13898743.png)
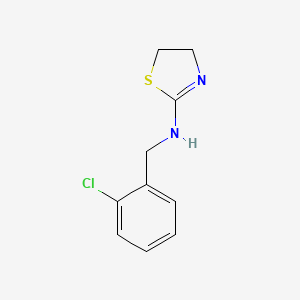


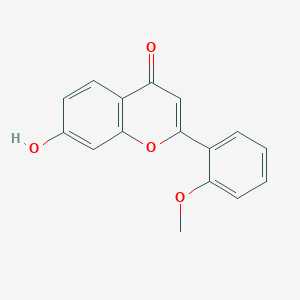
![8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13898785.png)
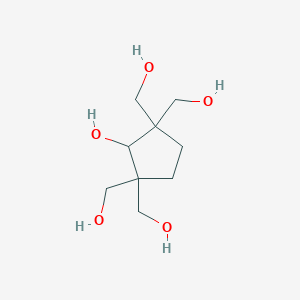
![2-Chloro-4-(1-propan-2-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13898794.png)
![1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine](/img/structure/B13898799.png)
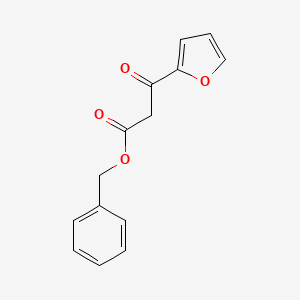
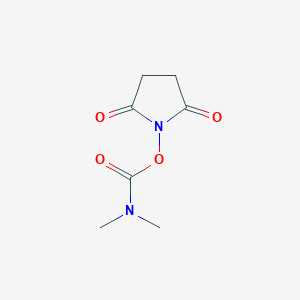
![Nickel, [2,3-butanedione di(oxime-|EN)]dichloro-](/img/structure/B13898820.png)

![8-[4-[2-(Dimethylamino)ethyl]piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13898829.png)
